N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
Description
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C20H19N5O3/c1-28-11-17-23-19(25-24-17)12-6-8-13(9-7-12)21-18(26)10-16-14-4-2-3-5-15(14)20(27)22-16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,27)(H,23,24,25) |
InChI Key |
HTJVABQJXULZFU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)C2=CC=C(C=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Click Chemistry for Triazole Formation
-
Reagents : Propargyl methoxymethyl ether, aryl azides (e.g., 4-azidophenyl derivatives), CuSO₄·5H₂O, sodium ascorbate.
-
Conditions :
Functionalization of the Phenyl Spacer
The triazole intermediate is coupled to a phenyl ring via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling.
Bromination and Buchwald-Hartwig Amination
Coupling with Methoxymethyl Triazole
Synthesis of 2-(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
Isoindole Ring Formation
Acetamide Linker Installation
-
Conditions :
Final Coupling of Triazole-Phenyl and Isoindole-Acetamide Moieties
Amide Bond Formation
-
Procedure :
-
Conditions :
Optimization and Catalytic Systems
Microwave-Assisted Synthesis
Solvent and Catalyst Screening
| Step | Optimal Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Triazole cyclization | DMF/H₂O | CuSO₄·5H₂O | 85 |
| Amide coupling | DCM | EDC/HOBt | 72 |
| Isoindole synthesis | Glacial AcOH | None | 90 |
Challenges and Solutions
-
Regioselectivity in Triazole Formation : Use of Cu(I) catalysts ensures 1,4-disubstituted triazole.
-
Isoindole Hydrolysis : Anhydrous conditions and low temperatures prevent ring-opening.
-
Purification : Silica gel chromatography (EtOAc/hexane, 1:3) isolates final product.
Analytical Characterization
-
¹H NMR :
Comparative Analysis of Synthetic Routes
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazole rings, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit antimicrobial activities. For instance, studies have shown that derivatives similar to N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide demonstrate significant efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Antifungal Activities
Triazoles are well-known for their antifungal properties. This specific compound could potentially inhibit fungal growth by interfering with ergosterol biosynthesis, akin to other triazole antifungals like itraconazole .
Anti-cancer Potential
The isoindole component has been linked to anti-cancer properties in some studies. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activities of triazole-containing compounds:
Mechanism of Action
The mechanism of action of N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations:
Triazole vs. Thiazole/Indazole Cores : The target compound’s 1,2,4-triazole differs from 1,2,3-triazole (e.g., 9a–e in ) and indazole () derivatives. The 1,2,4-triazole’s electron distribution may influence hydrogen bonding and metabolic stability .
Substituent Impact :
- Methoxymethyl Group : Enhances solubility compared to halogenated derivatives (e.g., 6m) but may reduce binding affinity in hydrophobic pockets .
- 3-Oxo-Isoindoline : The conjugated ketone could engage in hydrogen bonding, analogous to the morpholine-carbonyl group in ’s anti-proliferative compound .
Synthetic Routes: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common for triazole formation (e.g., uses Cu(OAc)₂ in tert-butanol/water) .
Physicochemical and Spectral Comparisons
Biological Activity
N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its structural formula:
Key Features
- Triazole Ring : The presence of the triazole moiety is significant as it is known for various biological activities including antimicrobial and anticancer properties.
- Isoindole Derivative : The isoindole structure contributes to the compound's potential as a therapeutic agent.
Antimicrobial Activity
Research has shown that compounds containing triazole rings exhibit notable antimicrobial properties. For instance, a study on 1-alkyl-4-phenyl-[1,2,3]-triazoles demonstrated significant activity against Mycobacterium tuberculosis strains, with some compounds showing minimum inhibitory concentrations (MICs) as low as 3.1 µg/mL . The structural similarity to this compound suggests potential for similar efficacy.
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. A recent study highlighted the importance of structural modifications in enhancing the anticancer activity of triazole-containing compounds. The introduction of various substituents on the triazole ring can significantly influence biological outcomes . This aligns with findings that certain isoindole derivatives exhibit cytotoxic effects against various cancer cell lines.
Case Study 1: Antimycobacterial Screening
In a systematic evaluation of 4-phenyl-[1,2,3]-triazoles against M. tuberculosis, several derivatives were synthesized and screened. The study found that specific structural features such as the position of phenyl groups significantly impacted antimicrobial efficacy. Compounds with a phenyl group at position 4 showed enhanced activity compared to those lacking this feature .
Case Study 2: Anticancer Screening
A study focusing on novel anticancer compounds identified through drug library screening revealed that triazole derivatives possess promising anticancer activity. The screening involved multicellular spheroids to assess the efficacy of various compounds in mimicking in vivo conditions. Results indicated that modifications to the triazole structure could lead to improved cytotoxic effects against cancer cells .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Triazole Ring : Utilizing click chemistry techniques such as Cu(I)-catalyzed azide–alkyne cycloaddition.
- Isoindole Synthesis : Employing cyclization reactions to form the isoindole framework.
- Final Coupling Reaction : Combining both moieties through amide bond formation.
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions:
- Cyclization of triazole precursors with methoxymethyl groups under controlled pH and temperature (e.g., using hydrazine or alkyl halides) .
- Amide coupling between the triazole-phenyl intermediate and isoindolone-acetic acid derivatives, catalyzed by DCC/DMAP or HATU .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity . Challenges include avoiding side reactions (e.g., over-alkylation) and optimizing yields (typically 50-65%) through temperature control (60-80°C) and inert atmospheres .
Q. How is the compound’s structure confirmed post-synthesis?
A combination of analytical techniques is used:
- NMR (¹H and ¹³C) to verify proton environments (e.g., methoxymethyl singlet at δ 3.3 ppm, isoindolone carbonyl at δ 170 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (calculated for C₂₃H₂₂N₄O₃: 418.17 g/mol; observed m/z: 419.18 [M+H]⁺) .
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility assessment : Measure in PBS (pH 7.4) and DMSO via HPLC-UV .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Forced degradation studies : Expose to heat (40-60°C), light (ICH Q1B guidelines), and acidic/basic conditions (pH 1-13) .
- HPLC monitoring : Track degradation products over 24-72 hours .
- Mass balance analysis : Ensure ≥90% recovery of parent compound .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Systematic substituent modification : Replace methoxymethyl with ethoxymethyl or halogens (Cl, F) to evaluate impact on bioactivity .
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., triazole interactions with ATP-binding pockets) .
- In vivo validation : Compare pharmacokinetics (AUC, Cₘₐₓ) of analogs in rodent models .
Q. What computational strategies optimize reaction pathways for scaled-up synthesis?
- Reaction path search : Apply density functional theory (DFT) to identify low-energy intermediates .
- Machine learning : Train models on existing reaction data to predict optimal catalysts (e.g., Zeolite Y-H vs. Pd/C) .
- Microreactor trials : Test continuous-flow synthesis to reduce side products .
Q. How can stability contradictions in different solvents be resolved?
- Design of experiments (DoE) : Use a factorial design to evaluate solvent polarity (logP), temperature, and agitation .
- Solid-state characterization : Perform XRPD to detect polymorphic changes in DMSO vs. aqueous buffers .
Q. What proteomics approaches identify the compound’s molecular targets?
- Thermal proteome profiling (TPP) : Monitor protein denaturation in cell lysates post-treatment .
- CRISPR-Cas9 knockouts : Validate target engagement by testing resistance in KO cell lines .
Q. How can bioavailability challenges be addressed in preclinical studies?
Q. What strategies reconcile conflicting bioactivity data across studies?
- Meta-analysis : Pool data from public repositories (ChEMBL, PubChem) and apply statistical weighting .
- Orthogonal assays : Confirm activity via SPR (binding affinity) and transcriptomics (pathway enrichment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
